

What are the physical and chemical properties of Panacyl bromide?

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Compound of Interest

Compound Name: Panacyl bromide

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Phenacyl Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl bromide (2-bromo-1-phenylethan-1-one), a powerful lachrymator, is a versatile organic compound widely utilized as a precursor in the synthesis of various organic molecules. [1][2] Its structure, featuring an α -bromoketone, makes it a valuable reagent for introducing the phenacyl group into other molecules. [1] This technical guide provides an in-depth overview of the physical and chemical properties of phenacyl bromide, detailed experimental protocols for its synthesis, and a summary of its reactivity and biological significance.

Physical and Chemical Properties

Phenacyl bromide is a colorless to off-white crystalline solid with a sharp, irritating odor. [1][3][4] It is toxic by inhalation, ingestion, and skin absorption and is a severe eye irritant. [1][3]

Quantitative Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO	[4][5][6]
Molecular Weight	199.04 g/mol	[1][5]
Melting Point	49-51 °C	[5][7][8]
Boiling Point	135-139 °C at 12 Torr	[6]
Density	1.65 g/cm ³ at 20 °C	[8]
Flash Point	> 112 °C	[8]
Solubility	Practically insoluble in water; freely soluble in alcohol, benzene, chloroform, and ether.	[9]
CAS Registry Number	70-11-1	[4][5][6]

Reactivity and Chemical Behavior

The reactivity of phenacyl bromide is dominated by the presence of the electrophilic carbon atom adjacent to the bromine atom and the carbonyl group. This makes it susceptible to nucleophilic substitution reactions.[10] It reacts slowly with metals, causing mild corrosion.[1][3] Upon exposure to moisture in the air, it can slowly react to form hydrogen bromide.[3]

Phenacyl bromide is a key building block in the synthesis of a wide array of heterocyclic compounds, including thiazoles, oxazoles, benzofurans, and quinoxalines.[11][12] These reactions typically proceed via nucleophilic attack on the α-carbon, leading to the displacement of the bromide ion and subsequent cyclization.[11]

Experimental Protocols

Synthesis of Phenacyl Bromide via Bromination of Acetophenone

This protocol is adapted from a well-established method for the preparation of phenacyl bromide.[7]

Materials:

- Acetophenone
- Anhydrous ether
- Anhydrous aluminum chloride
- Bromine
- Water
- Petroleum ether
- Methanol (for recrystallization)

Procedure:

- A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.
- The solution is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.
- 67 g (21.5 cc, 0.42 mole) of bromine is added gradually from the separatory funnel with stirring, at a rate of about 1 cc per minute.
- After the bromine has been added, the ether and dissolved hydrogen bromide are removed at once under reduced pressure with a slight current of air.
- The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 cc of water and 10 cc of petroleum ether to remove the color.
- The crystals are filtered with suction and washed several times with fresh portions of the solvent mixture until a white product is obtained.

- The crude phenacyl bromide can be further purified by recrystallization from 25–30 cc of methanol to yield white crystals.

Metal-Free C(sp³)–H Bromination for the Synthesis of Phenacyl Bromide Derivatives

This method provides an alternative, metal-free approach to the synthesis of phenacyl bromides.^[13]

Materials:

- Aromatic ketone
- Acetonitrile
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Potassium bromide (KBr)
- Iodobenzene diacetate (PhI(OAc)₂)
- Boron trifluoride etherate (BF₃·Et₂O)

Procedure:

- Iodobenzene diacetate (2 equivalents) is stirred in acetonitrile.
- p-TsOH·H₂O (1.3-1.5 equivalents) is added, and the mixture is stirred until the solution becomes clear and light green.
- Potassium bromide (2 equivalents) is added, causing the solution to turn yellow with precipitation.
- The aromatic ketone (1 equivalent) is then added.
- BF₃·Et₂O is added dropwise until the solution turns clear orange.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).

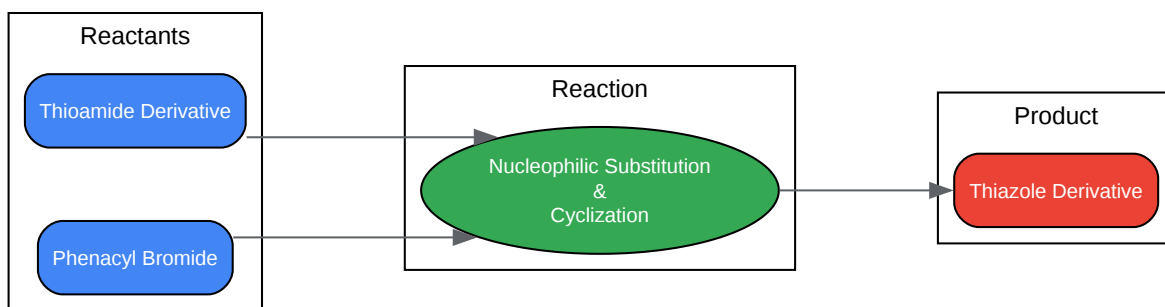
- Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

Biological Activity and Applications

Phenacyl bromide and its derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][14] It is also used as a reagent in biochemical studies for the selective modification of cysteine residues in proteins.[1] Furthermore, it serves as a derivatizing agent for the analysis of organic acids by converting them into their crystalline phenacyl esters, which can be identified by techniques like HPLC.[1][4]

Visualizing Synthetic Pathways

The synthesis of heterocyclic compounds from phenacyl bromide is a cornerstone of medicinal chemistry. The following diagram illustrates a generalized workflow for the synthesis of thiazole derivatives, a common class of biologically active heterocycles.



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Caption: General workflow for the synthesis of thiazole derivatives from phenacyl bromide.

Safety and Handling

Phenacyl bromide is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood.[7][8] It is a lachrymator and causes severe skin burns and eye damage.[5][15] Appropriate personal protective equipment, including gloves, safety goggles,

and a lab coat, must be worn at all times.[8][15] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15] Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][8]

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